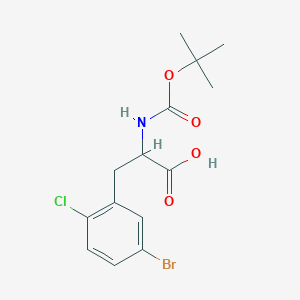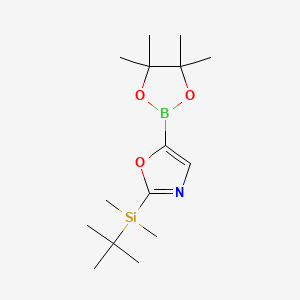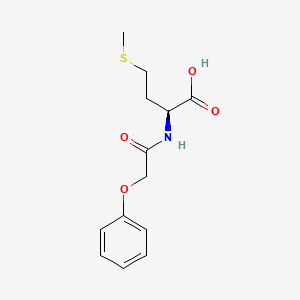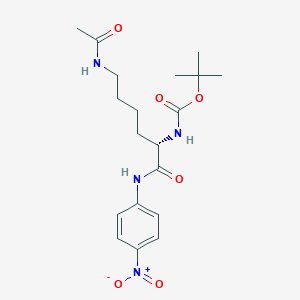![molecular formula C10H12N2O3S B12276318 2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl methanesulfonate group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, where the imidazo[1,2-a]pyridine is subjected to transition metal catalysis, metal-free oxidation, or photocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The methanesulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like TBHP (tert-Butyl hydroperoxide), and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the imidazo[1,2-a]pyridine core, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit the prenylation of Rab11A, a protein involved in cellular trafficking .
Comparación Con Compuestos Similares
2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: Used as a hypnotic agent for treating insomnia.
Alpidem: Used for its anxiolytic properties.
3-IPEHPC: A compound with potent inhibitory activity against certain enzymes.
These compounds share a similar imidazo[1,2-a]pyridine core but differ in their functional groups and biological activities, highlighting the versatility and uniqueness of this compound.
Propiedades
Fórmula molecular |
C10H12N2O3S |
|---|---|
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
2-imidazo[1,2-a]pyridin-2-ylethyl methanesulfonate |
InChI |
InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-12-6-3-2-4-10(12)11-9/h2-4,6,8H,5,7H2,1H3 |
Clave InChI |
QOZODQNUKBBBNF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCC1=CN2C=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[cis-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B12276242.png)



![6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B12276264.png)






![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)


